molecular formula C10H5BrN2 B2507187 3-Bromoquinoline-8-carbonitrile CAS No. 1699370-11-0

3-Bromoquinoline-8-carbonitrile

Cat. No.: B2507187
CAS No.: 1699370-11-0
M. Wt: 233.068
InChI Key: DJRGZESCZUUQOT-UHFFFAOYSA-N
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Description

3-Bromoquinoline-8-carbonitrile (3-BQCN) is a heterocyclic aromatic compound that is widely used in scientific research. This compound is a versatile building block for the synthesis of a variety of compounds, and has many applications in medicinal chemistry, biochemistry, and physiology. 3-BQCN has been used in the synthesis of compounds that have shown potential for use in the treatment of cancer and other diseases.

Scientific Research Applications

Optoelectronic and Nonlinear Properties

Research on hydroquinoline derivatives, including compounds related to 3-Bromoquinoline-8-carbonitrile, has explored their optoelectronic and nonlinear properties. These studies, utilizing density functional theory (DFT), have demonstrated the potential of such compounds as efficient multifunctional materials for various applications (Irfan et al., 2020).

Synthesis of Derivatives

The synthesis of various derivatives of compounds similar to this compound has been investigated for their potential applications in different fields. This includes the study of their reactivity and the development of novel synthesis methods (Elkholy & Morsy, 2006).

Kinase Inhibition

Certain quinoline derivatives, closely related to this compound, have been studied for their inhibitory effects on kinases, such as Tumor Progression Loci-2 (Tpl2) and Epidermal Growth Factor Receptor (EGFR). These studies have implications for therapeutic applications in conditions like rheumatoid arthritis (Green et al., 2007).

Antitumor Activities

Research on quinoline derivatives has also explored their antitumor activities. Such studies involve synthesizing and testing various derivatives for their effectiveness against different human tumor cell lines (El-Agrody et al., 2012).

Corrosion Inhibition

Quinoline derivatives have been examined for their corrosion inhibition properties. Computational studies have investigated their potential as inhibitors against the corrosion of iron, which is valuable in materials science and engineering (Erdoğan et al., 2017).

Synthesis and Molecular Characterization

The synthesis and molecular characterization of this compound-related compounds have been a subject of research, contributing to the understanding of their chemical properties and potential applications (Gomaa, 2003).

Safety and Hazards

3-Bromoquinoline-8-carbonitrile is associated with several hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline and its derivatives, including 3-Bromoquinoline-8-carbonitrile, have significant potential in the field of medicinal chemistry due to their versatile applications. They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Properties

IUPAC Name

3-bromoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-4-7-2-1-3-8(5-12)10(7)13-6-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRGZESCZUUQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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